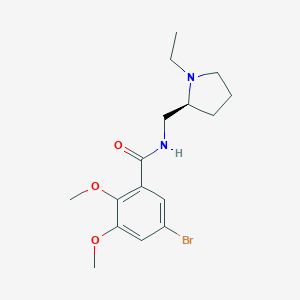![molecular formula C20H12O2 B008740 Benz[a]anthracene-7,12-dicarboxaldehyde CAS No. 19926-22-8](/img/structure/B8740.png)
Benz[a]anthracene-7,12-dicarboxaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benz[a]anthracene derivatives, including benz[a]anthracene-7,12-dicarboxaldehyde, often involves intricate organic reactions. For example, a related compound, benz[a]anthracene 8,9-oxide, a major metabolite of benz[a]anthracene, has been synthesized in optically pure form, highlighting the synthetic approaches towards benz[a]anthracene derivatives (Boyd et al., 1981). Similarly, innovative methodologies have been developed for the synthesis of the benz[a]anthracene skeleton, involving steps like the Suzuki-Miyaura reaction and ring-closing metathesis, which could be adapted for the synthesis of benz[a]anthracene-7,12-dicarboxaldehyde (Johnson et al., 2018).
Molecular Structure Analysis
The molecular structure of benz[a]anthracene derivatives is crucial for understanding their reactivity and properties. X-ray crystallographic analyses provide detailed insights into the conformation of these molecules. For instance, the molecular structure of a closely related compound, the K-region cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene, has been determined, offering insights into the geometric preferences of benz[a]anthracene derivatives (Zacharias et al., 1977).
Chemical Reactions and Properties
Benz[a]anthracene derivatives undergo various chemical reactions, influenced by their molecular structure. For example, the photodegradation of benz[a]anthracene in the presence of organic constituents of atmospheric aerosols reveals the chemical reactivity under environmental conditions (Jang & McDow, 1995). Such studies are indicative of the possible reactions benz[a]anthracene-7,12-dicarboxaldehyde may undergo.
Physical Properties Analysis
The physical properties of benz[a]anthracene derivatives are largely determined by their molecular structure. The study of 1,12-dimethylbenz[a]anthracene, for instance, reveals the impact of substituents on the molecule's conformation and, consequently, its physical properties (Jones & Shaw, 1987).
Chemical Properties Analysis
The chemical properties of benz[a]anthracene derivatives, such as reactivity and binding affinity, can be profoundly influenced by their molecular structure and the nature of their substituents. The oxidative metabolism studies of benz[a]anthracene and its methylated derivatives highlight the metabolic transformations these compounds can undergo, shedding light on the chemical behavior of benz[a]anthracene-7,12-dicarboxaldehyde (Boyland & Sims, 1965).
Safety And Hazards
The safety data sheet for Benz[a]anthracene-7,12-dicarboxaldehyde is not directly available. However, Benz[a]anthracene, a related compound, is classified as a carcinogen and is very toxic to aquatic life with long-lasting effects4.
Orientations Futures
The future directions for the study and application of Benz[a]anthracene-7,12-dicarboxaldehyde are not specified in the available resources. However, given its relation to Benz[a]anthracene, it may be of interest in studies related to organic matter combustion2.
Please note that this analysis is based on the available resources and there may be additional information in scientific literature not covered here.
Propriétés
IUPAC Name |
benzo[a]anthracene-7,12-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-11-18-15-7-3-4-8-16(15)19(12-22)20-14-6-2-1-5-13(14)9-10-17(18)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJRBHIBORKESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C(=C32)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173706 | |
| Record name | Benz(a)anthracene-7,12-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benz[a]anthracene-7,12-dicarboxaldehyde | |
CAS RN |
19926-22-8 | |
| Record name | Benz(a)anthracene-7,12-dicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019926228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene-7,12-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
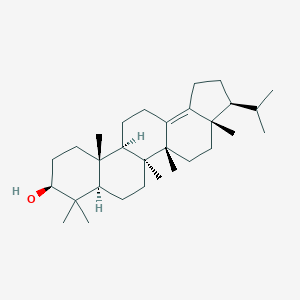
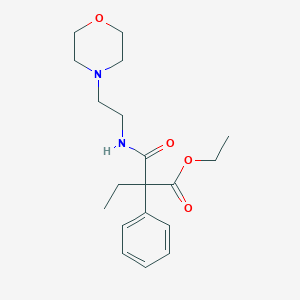
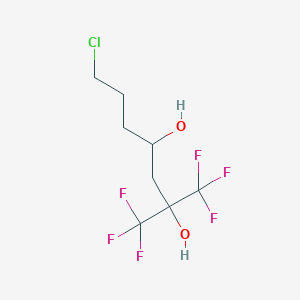
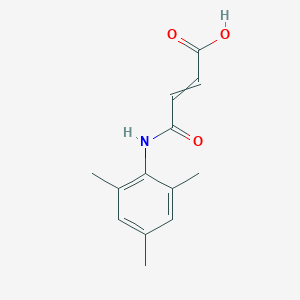
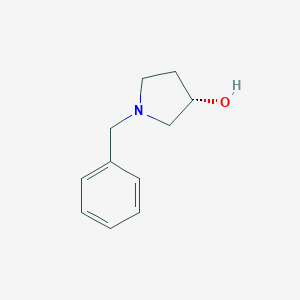
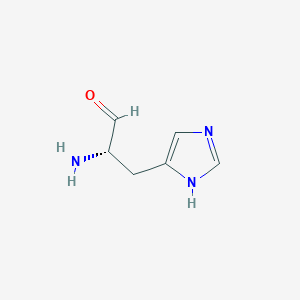
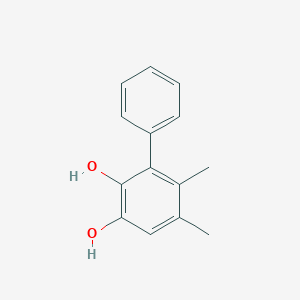
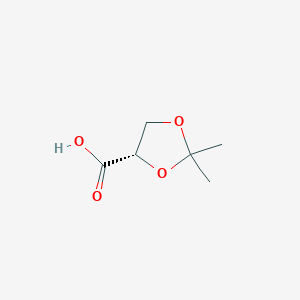
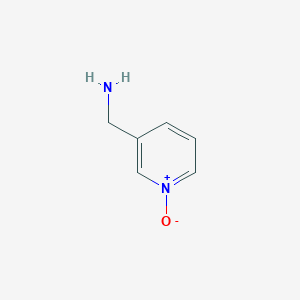
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
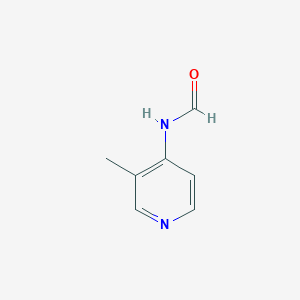
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
